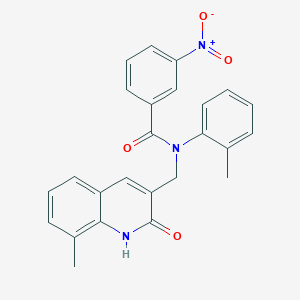
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide, also known as HMQN-OTB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been found to have several biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. In neurodegenerative disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been found to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage. In infectious disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to have antibacterial and antifungal properties, which may make it a useful tool in the development of new antibiotics and antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its broad range of potential therapeutic applications. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential as a therapeutic agent in vivo, using animal models of disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide for different therapeutic applications. Finally, research on the synthesis of analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide may lead to the development of more potent and selective compounds.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide involves a multi-step process that begins with the condensation of 2-hydroxy-8-methylquinoline and o-toluidine to form N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-o-toluidine. This intermediate is then reacted with 3-nitrobenzoyl chloride to yield the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases. In infectious disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to have antibacterial and antifungal properties.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-7-3-4-12-22(16)27(25(30)19-10-6-11-21(14-19)28(31)32)15-20-13-18-9-5-8-17(2)23(18)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOWBXNEJXDNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

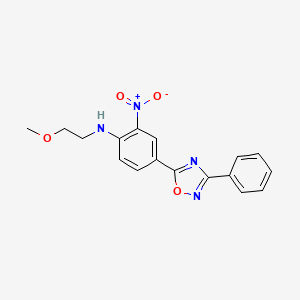




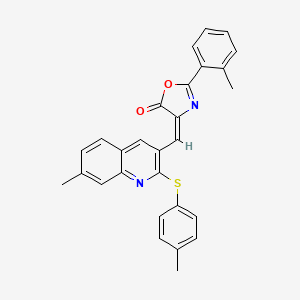
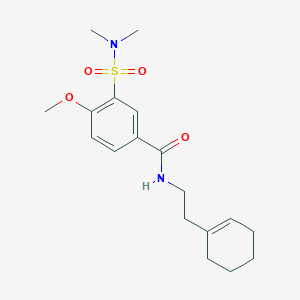

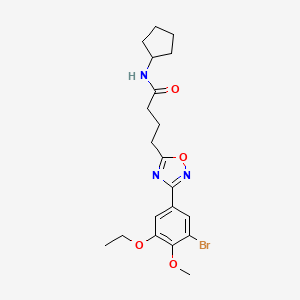
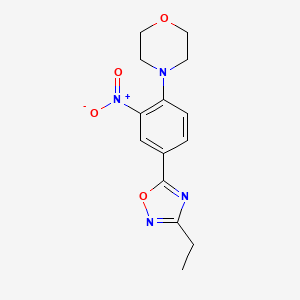
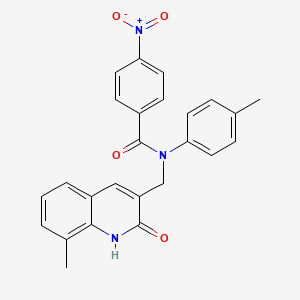
![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7687800.png)

